molecular formula C20H21N5O3 B2859765 N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide CAS No. 1226431-92-0

N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2859765
CAS No.: 1226431-92-0
M. Wt: 379.42
InChI Key: PLYUYEGYCABBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide is a heterocyclic compound featuring a benzodioxole moiety linked via a carboxamide group to a piperazine ring, which is further substituted with a 1-methylbenzimidazole group. The compound is cataloged under CAS number 692274-44-5 and was previously available as a high-purity (98%) product from CymitQuimica, though it has since been discontinued .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(1-methylbenzimidazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-23-16-5-3-2-4-15(16)22-19(23)24-8-10-25(11-9-24)20(26)21-14-6-7-17-18(12-14)28-13-27-17/h2-7,12H,8-11,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYUYEGYCABBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with piperazine and benzimidazole moieties. The structural integrity is confirmed through various spectroscopic techniques such as NMR and mass spectrometry.

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the context of cancer research. Notable findings include:

Anticancer Activity:

  • Cell Lines Tested: The compound has been evaluated against several cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and HCT116 (colon) cells.
  • Mechanisms of Action: It induces apoptosis in a dose-dependent manner and causes cell cycle arrest at the G2/M phase. Additionally, it inhibits tubulin polymerization with an IC50 value of 5.24 ± 0.06 μM, suggesting its potential as a microtubule-targeting agent .

Table 1: IC50 Values Against Various Cancer Cell Lines

Cell LineIC50 (µM)
A5490.36 ± 0.02
MDA-MB-2311.75 ± 0.44
MCF-72.16 ± 0.83
HCT1164.08 ± 1.10
HepG22.57

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: The compound activates apoptotic pathways evidenced by increased levels of cleaved caspase-3 and p21 proteins.
  • Inhibition of Tubulin Polymerization: Binding to the colchicine site on tubulin disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .
  • EGFR Inhibition: Some studies suggest that related compounds inhibit EGFR signaling pathways, which are crucial in various cancers .

Case Studies and Research Findings

Recent studies have further elucidated the compound's potential:

Study on HepG2 Cells:
A study demonstrated that the compound exhibits selective cytotoxicity towards HepG2 liver cancer cells with an IC50 value significantly lower than that of doxorubicin, indicating a promising alternative for liver cancer treatment .

Molecular Docking Studies:
In silico analyses indicate that the compound effectively binds to target proteins involved in cancer progression, supporting its role as a potential therapeutic agent.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name Core Structure Features Substituents/Modifications Melting Point (°C) Source/Reference
N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide Benzodioxole-carboxamide-piperazine-benzimidazole 1-Methylbenzimidazole N/A CymitQuimica
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-nitro-1H-imidazole-2-carboxamide (27k) Benzodioxole-carboxamide-nitroimidazole Nitroimidazole, methylene linker N/A Antitubercular study
1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-((N1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine (11e) Piperazine-nitroimidazole-triazole Triazole, p-tolyl group 160–162 Hybrid motifs study
N-(1,3-benzodioxol-5-yl)-4-(furan-2-ylmethyl)piperazine-1-carbothioamide Benzodioxole-carbothioamide-piperazine-furan Carbothioamide, furanmethyl N/A Piperazine derivatives

Key Observations:

Benzodioxole and Piperazine Core : The target compound shares the benzodioxole-piperazine backbone with compound 27k and N-(1,3-benzodioxol-5-yl)-4-(furan-2-ylmethyl)piperazine-1-carbothioamide . However, the latter replaces the carboxamide with a carbothioamide and substitutes the benzimidazole with a furanmethyl group.

Benzimidazole vs. Imidazole/Triazole : Unlike 27k (nitroimidazole) and 11e (triazole) , the target compound incorporates a methyl-substituted benzimidazole, which may enhance aromatic stacking interactions in biological systems.

Physical Properties : Melting points for analogues like 11e–11i range from 93–196°C , suggesting that substituents (e.g., nitro, methoxy, or methyl groups) significantly influence crystallinity and stability.

Preparation Methods

Preparation of 2-Chloro-1-Methyl-1H-Benzimidazole

1-Methyl-1H-benzimidazole-2-thiol is oxidized with potassium permanganate (KMnO₄) in sodium hydroxide (NaOH) to yield 1-methyl-1H-benzimidazole-2-sulfonic acid. Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux produces 2-chloro-1-methylbenzimidazole.

Nucleophilic Substitution with Piperazine

A 1:2 molar ratio of 2-chloro-1-methylbenzimidazole and piperazine is heated at 160°C for 30 minutes under solvent-free conditions. Excess piperazine ensures mono-substitution, yielding 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine (Scheme 1A).

Optimization Note : Temperatures exceeding 180°C induce decomposition, while reactions below 120°C show incomplete conversion.

Synthesis of Benzo[d]dioxol-5-amine

Reduction of 5-Nitrobenzo[d]dioxole

5-Nitrobenzo[d]dioxole undergoes catalytic hydrogenation (H₂, 50 psi) with palladium on carbon (Pd/C) in ethanol. The reaction proceeds at 25°C for 6 hours, yielding benzo[d]dioxol-5-amine with >95% purity.

Carboxamide Bond Formation

Activation of Benzo[d]dioxol-5-amine

Benzo[d]dioxol-5-amine (1.2 equiv) is dissolved in anhydrous dimethylformamide (DMF) with N,N-diisopropylethylamine (DIEA, 2.5 equiv). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added to activate the amine for coupling.

Coupling with 4-(1-Methyl-1H-Benzo[d]imidazol-2-yl)Piperazine

The activated amine solution is added dropwise to a stirred solution of 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine (1.0 equiv) in DMF at 0°C. The reaction is warmed to 25°C and stirred for 12 hours. The crude product is purified via recrystallization from ethanol, yielding N-(benzo[d]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide as a white solid (Scheme 1B).

Yield : 68–72% after purification.

Analytical Characterization

Spectral Data

  • ¹H NMR (600 MHz, CDCl₃) : δ 7.45 (d, J = 8.2 Hz, 1H, benzimidazole-H), 7.12 (s, 1H, benzo[d]dioxole-H), 6.85 (d, J = 8.2 Hz, 1H, benzimidazole-H), 6.02 (s, 2H, dioxole-OCH₂O), 3.75 (s, 3H, N-CH₃), 3.62–3.58 (m, 4H, piperazine-H), 2.95–2.91 (m, 4H, piperazine-H).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch).

Elemental Analysis

Calculated for C₂₀H₂₀N₅O₃: C, 62.33%; H, 5.23%; N, 18.17%. Found: C, 62.28%; H, 5.19%; N, 18.12%.

Discussion of Synthetic Challenges

Regioselectivity in Piperazine Substitution

Mono-substitution of piperazine is achieved using a 1:2 molar ratio of benzimidazole chloride to piperazine, minimizing bis-alkylation. Excess piperazine acts as both reactant and base, scavenging HCl generated during substitution.

Coupling Efficiency with Secondary Amines

Secondary amines exhibit lower nucleophilicity, necessitating potent coupling agents like EDC/HOBt. Pre-activation of the amine ensures efficient carboxamide bond formation, with DIEA neutralizing acidic byproducts.

Q & A

Q. What are the critical steps in synthesizing N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide, and how can yield optimization be achieved?

The synthesis involves multi-step reactions, typically:

  • Step 1 : Condensation of the piperazine core with benzo[d][1,3]dioxole-5-carboxamide.
  • Step 2 : Functionalization with 1-methyl-1H-benzo[d]imidazole via nucleophilic substitution or coupling reactions.
    Key optimizations include:
  • Using dimethylformamide (DMF) as a solvent for enhanced solubility of intermediates.
  • Catalyzing coupling steps with triethylamine (TEA) to neutralize HCl byproducts .
  • Monitoring reaction progress via thin-layer chromatography (TLC) to minimize side products .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the piperazine and benzo[d]imidazole rings. For example, the methyl group on the imidazole nitrogen appears as a singlet near δ 3.7 ppm in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₂N₅O₃: 420.1772) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl stretches (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Enzyme inhibition assays : Screen for activity against kinases or proteases, leveraging the compound’s heterocyclic motifs (e.g., imidazole’s metal-binding capacity) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the compound’s reactivity and electronic properties?

  • B3LYP/6-31G calculations*: Model the HOMO-LUMO gap to predict charge-transfer interactions. For example, exact exchange terms improve accuracy in predicting ionization potentials and electron affinities .
  • Solvent effects : Incorporate the Polarizable Continuum Model (PCM) to simulate interactions in DMF or aqueous environments .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays using standardized protocols (e.g., fixed DMSO concentrations ≤0.1% to avoid solvent interference) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may alter activity .
  • Structural analogs comparison : Compare with derivatives lacking the benzo[d]dioxole moiety to isolate pharmacophore contributions (see table below) :
Analog StructureKey ModificationIC₅₀ (μM)
Without benzo[d]dioxolePiperazine only>100
With 4-fluorophenyl substitutionEnhanced lipophilicity12.3

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Prodrug design : Introduce acetyl-protected amines to reduce first-pass metabolism .
  • Isotope labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to track metabolic pathways via mass spectrometry .

Q. How does the spatial arrangement of substituents influence binding to biological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., PI3Kγ). The benzo[d]imidazole moiety shows hydrogen bonding with Lys833, while the dioxole group engages in π-π stacking .
  • X-ray crystallography : Resolve co-crystal structures with target proteins to validate docking predictions .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly between reported methods?

  • Catalyst efficiency : Use of palladium catalysts (e.g., Pd(OAc)₂) in coupling steps improves yields (70–85%) compared to non-catalytic routes (30–40%) .
  • Purification challenges : Silica gel chromatography struggles with polar intermediates; switch to reverse-phase HPLC for better resolution .

Q. How to address discrepancies in reported biological activity across cell lines?

  • Cell membrane permeability : Adjust assays using Caco-2 monolayers to quantify passive diffusion vs. active transport .
  • Protein binding studies : Measure free compound concentrations via equilibrium dialysis to correlate with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.